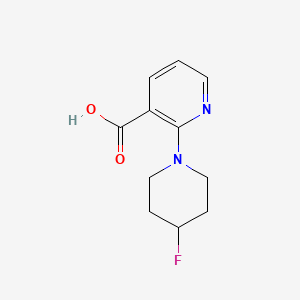

2-(4-Fluoropiperidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-3-6-14(7-4-8)10-9(11(15)16)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQCNRXTTBZLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Nicotinic Acid

Nicotinic acid (niacin) is a common starting material for preparing nicotinic acid derivatives. It can be esterified or converted into acid chlorides to facilitate further substitution reactions.

Key preparation techniques for nicotinic acid derivatives include:

Fluorination Considerations

The fluorine atom on the piperidine ring can be introduced by:

- Using commercially available 4-fluoropiperidine as the nucleophile.

- Fluorination of piperidine derivatives post-substitution, although this is less common due to regioselectivity challenges.

Purification and Isolation

Purification steps often include:

- Extraction with organic solvents (ethyl acetate, isopropyl ether)

- Drying over anhydrous magnesium sulfate

- Filtration and concentration under reduced pressure

- Chromatographic purification (e.g., silica gel column chromatography using petroleum ether/ethyl acetate mixtures)

- Recrystallization from ethanol or ethanol-water mixtures to obtain pure white solids

Detailed Research Findings and Data Tables

Esterification and Acid Chloride Formation Data

Amide Coupling Data

Representative Experimental Procedure (Adapted)

Synthesis of Nicotinoyl Chloride:

- Nicotinic acid (0.02 mol) is reacted with excess thionyl chloride (SOCl2) in toluene at 100–110°C for 9 hours.

- Triethylamine (0.04 mol) is added to neutralize HCl formed.

- The precipitate is filtered, washed, and dried to yield nicotinoyl chloride.

-

- Nicotinoyl chloride is dissolved in toluene and added dropwise to a solution of 4-fluoropiperidine and triethylamine at room temperature.

- The mixture is heated to 100°C and stirred for 9 hours.

- After cooling, the mixture is extracted with ethyl acetate, washed, dried, and concentrated.

- Purification by silica gel chromatography yields the target compound.

-

- Nicotinic acid and 4-fluoropiperidine are dissolved in DMF.

- HATU and DMAP are added at 0°C.

- The reaction is stirred for 2 hours, then quenched with water.

- The product is extracted, purified, and recrystallized.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification (to ester intermediate) | Nicotinic acid, n-butanol, H2SO4 | Reflux 8 h, benzene | ~80% | High yield, simple setup | Requires water removal, long reflux |

| Acid chloride formation | Nicotinic acid, SOCl2, triethylamine | 100–110°C, 9 h, toluene | 58.5–65.4% | Facilitates amide coupling | Use of toxic reagents, moderate yield |

| Amide coupling via acid chloride | Nicotinoyl chloride, 4-fluoropiperidine, triethylamine | 100°C, 9 h | ~60% | Established method | Elevated temp, moderate yield |

| Direct coupling with HATU | Nicotinic acid, 4-fluoropiperidine, HATU, DMAP | 0–20°C, 2 h, DMF | Up to 100% | Mild conditions, high yield | Cost of coupling reagents |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.

Substitution: Nucleophilic substitution reactions can introduce new substituents at different positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

2-(4-Fluoropiperidin-1-yl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a fluorinated piperidine moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C11H12FN

- Molecular Weight : 193.22 g/mol

Nicotinic Receptor Modulation

One of the primary applications of this compound is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and have been implicated in various neurological disorders.

- Mechanism of Action : The compound acts as an agonist at nAChRs, particularly those containing α4 and β2 subunits, enhancing synaptic transmission and potentially improving cognitive functions .

Potential in Treating Neurological Disorders

Research indicates that compounds similar to this compound could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia. The modulation of nAChRs is believed to facilitate neuroprotection and cognitive enhancement.

- Case Study : A study demonstrated that nAChR agonists can improve memory performance in animal models, suggesting potential therapeutic effects for cognitive deficits associated with neurodegenerative diseases .

Cardiovascular Health

Nicotinic acid derivatives have been studied for their lipid-modulating effects, which can aid in managing dyslipidemia. This compound may exhibit similar properties, contributing to cardiovascular health by influencing lipid profiles.

- Clinical Insights : Nicotinic acid has been shown to lower triglycerides and increase HDL cholesterol levels, which are beneficial for cardiovascular risk reduction .

Skin Care Formulations

Nicotinic acid derivatives, including this compound, are being explored in the cosmetic industry for their potential benefits in skin care formulations.

- Application : These compounds may improve skin hydration and elasticity, and reduce the appearance of fine lines through their effects on cellular mechanisms involved in skin health .

Data Summary Table

| Application Area | Mechanism/Effect | Evidence/Case Studies |

|---|---|---|

| Nicotinic Receptor Modulation | Enhances synaptic transmission | Studies on nAChR agonists improving cognition |

| Neurological Disorders | Potential neuroprotection | Animal model studies on memory enhancement |

| Cardiovascular Health | Lipid modulation (lowering triglycerides) | Clinical trials on nicotinic acid derivatives |

| Cosmetic Applications | Improves skin hydration and elasticity | Research on nicotinic acid in skin care products |

Mechanism of Action

The mechanism by which 2-(4-Fluoropiperidin-1-yl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(4-Fluoropiperidin-1-yl)nicotinic acid, differing in substituents or ring systems:

5-(Piperidin-1-yl)nicotinic Acid

- Efficacy/Safety: Limited efficacy data, but safety studies indicate acute toxicity (e.g., respiratory irritation upon inhalation) and handling precautions .

- Key Difference : Absence of fluorine reduces metabolic stability compared to fluorinated analogs.

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic Acid

- Structural Feature : Trifluoromethyl group at the 4-position of the piperidine ring.

- Safety data are unavailable .

2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid

- Structural Feature : Pyrrolidine ring (5-membered vs. piperidine's 6-membered) with fluorine at the 2-position.

- Efficacy/Safety: Smaller ring size may alter conformational flexibility and target engagement. No clinical data reported .

6-(4-Cyanopiperidin-1-yl)nicotinic Acid

- Structural Feature: Cyano group at the 4-position of piperidine.

- Efficacy/Safety: The electron-withdrawing cyano group could influence electronic properties but may introduce metabolic instability .

Pharmacological and Clinical Comparisons

Efficacy in Hyperphosphatemia Management

- Serum Phosphorus Reduction : Nicotinic acid analogs, including fluorinated derivatives, reduce serum phosphorus by inhibiting intestinal phosphate transporters. The meta-analysis of 12 studies showed significant phosphorus reduction (p < 0.05) without altering calcium levels, a key advantage over calcium-based binders .

- Lipid Modulation : Fluorinated analogs may enhance lipid-modifying effects. Nicotinic acid derivatives increase HDL by 63% and decrease triglycerides by 26% via receptor-mediated mechanisms .

Comparative Data Table

Biological Activity

2-(4-Fluoropiperidin-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the context of neurological and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H14FN3O2

- Molecular Weight : 239.25 g/mol

- CAS Number : 639807-18-4

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may act as an agonist at nAChRs, which play crucial roles in neurotransmission and neuroprotection.

- GPR109A and GPR109B Activation : Similar to nicotinic acid, it is hypothesized that this compound could activate these receptors, leading to anti-inflammatory and lipid-modulating effects .

- Inhibition of Apoptotic Pathways : Research indicates that nicotinic acid derivatives can inhibit mitochondrial apoptosis pathways, promoting cell survival under stress conditions .

Neuroprotective Effects

Studies have shown that nicotinic acid derivatives can protect neuronal cells from toxic insults, such as those induced by amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, pre-treatment with nicotinic acid has been demonstrated to:

- Increase cell viability in differentiated SH-SY5Y cells exposed to Aβ1-42.

- Normalize mRNA levels of synaptic genes and enhance mitochondrial function .

Anti-inflammatory Properties

Nicotinic acid compounds are known to exert significant anti-inflammatory effects. They can reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to chronic inflammation, which is beneficial in conditions like obesity and type 2 diabetes .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving differentiated SH-SY5Y cells treated with Aβ1-42, pre-incubation with nicotinic acid significantly reduced cell death and restored mitochondrial function. The results indicated a potential therapeutic role for nicotinic acid derivatives in neurodegenerative diseases .

Case Study 2: Lipid Modulation

Research has shown that nicotinic acid effectively lowers levels of atherogenic lipoproteins while increasing high-density lipoprotein (HDL) levels. This dual action may help mitigate cardiovascular risks associated with dyslipidemia .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 2-(4-Fluoropiperidin-1-yl)nicotinic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols form during synthesis .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for large-scale reactions .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- Storage: Store in airtight containers at room temperature (15–25°C), away from oxidizing agents and heat sources .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Monitor pH to stabilize intermediates (e.g., maintain pH 6–7 for coupling reactions involving piperidine derivatives) .

- Catalysis: Employ Pd/C or Cu(I) catalysts for fluoropiperidine coupling to nicotinic acid. For example, Pd-mediated cross-coupling improves regioselectivity in fluorinated heterocycles .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆) to confirm the fluoropiperidine ring substitution pattern and carboxylic acid proton (δ ~12.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify purity. Retention time typically ranges 8–10 min under isocratic conditions (acetonitrile:water = 60:40) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z ~279.3 for C₁₁H₁₀FN₂O₂) .

Advanced Research Questions

Q. How does the fluoropiperidine substituent influence the compound’s reactivity in acidic or oxidative environments?

Methodological Answer:

- Acid Stability: The 4-fluoro group enhances ring rigidity, reducing protonation susceptibility at the piperidine nitrogen. Kinetic studies in HCl (0.1–1 M) show <5% degradation over 24 hours at 25°C .

- Oxidative Pathways: Under peroxomonosulfate (PMS) exposure, the nicotinic acid moiety undergoes N→O oxidation, forming a lactam derivative. Second-order kinetics (k = 0.12 M⁻¹s⁻¹ at pH 3) dominate, with rate retardation at higher [H⁺] due to substrate protonation .

Q. What strategies resolve contradictions in biological activity data for fluorinated nicotinic acid derivatives?

Methodological Answer:

- Metabolic Interference: Fluorine’s electronegativity alters binding to NAD⁺-dependent enzymes (e.g., sirtuins). Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

- Isotopic Tracers: Use [¹⁴C]-labeled nicotinic acid to track metabolic incorporation into NAD⁺ pools. LC-MS/MS quantifies labeled metabolites in lysates .

- Structural Analogues: Test 2-(4-methylpiperidin-1-yl)nicotinic acid as a non-fluorinated control to isolate electronic vs. steric effects .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with NAD⁺-binding sites (e.g., PARP1 or SIRT1). Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Fluorine’s σₚ = +0.06 suggests moderate electron withdrawal .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess fluoropiperidine conformational flexibility in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.